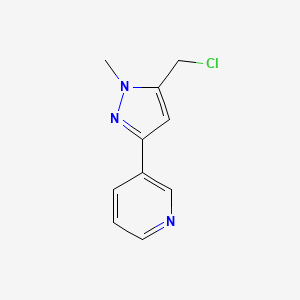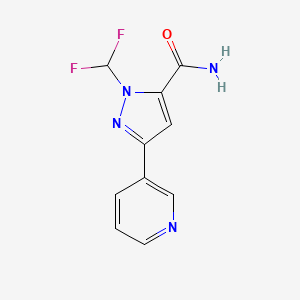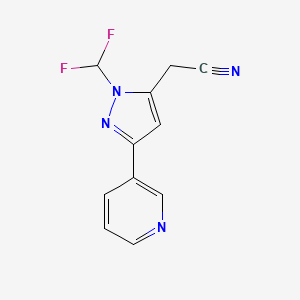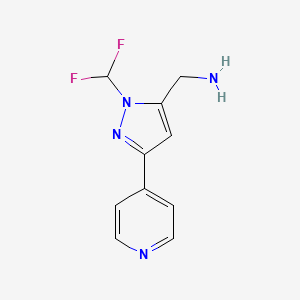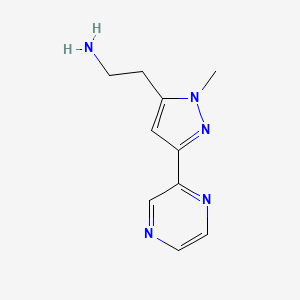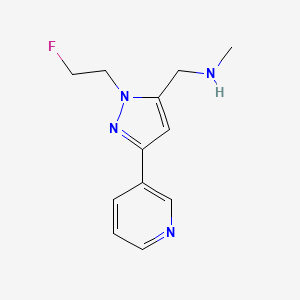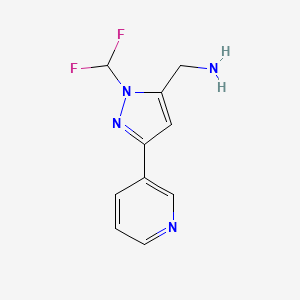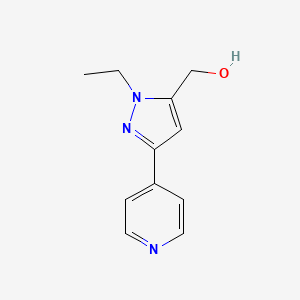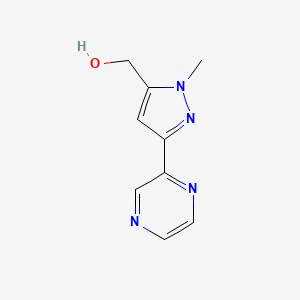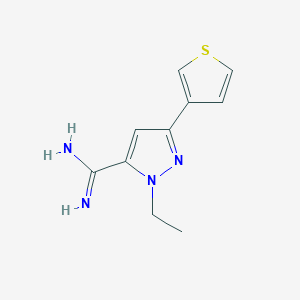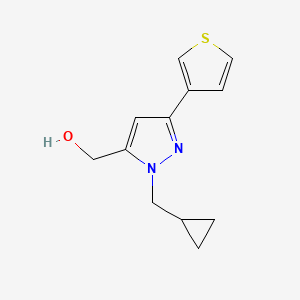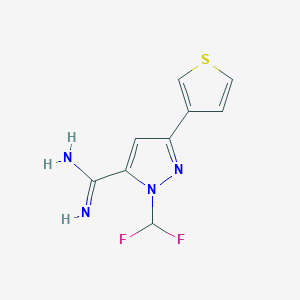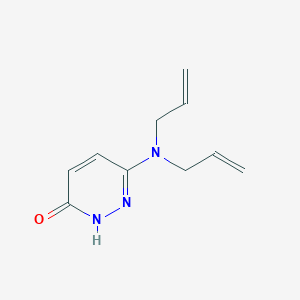
6-(二烯丙基氨基)吡啶并嗪-3-醇
描述
6-(Diallylamino)pyridazin-3-ol (DAPO) is an organic compound belonging to the pyridazinone class of compounds. DAPO is a colorless, crystalline solid with a molecular formula of C10H14N2O and a molecular weight of 180.23 g/mol. It is soluble in water, ethanol, and ether, and is insoluble in benzene. DAPO is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, biochemical and physiological studies, and the investigation of its mechanism of action.
科学研究应用
合成技术
- 微波辅助铃木-宫浦交叉偶联:已开发出一种涉及钯催化的 6-氯-5-二烷基氨基吡啶并嗪酮与芳基硼酸的铃木-宫浦交叉偶联的方法,用于合成 5-二烷基氨基-6-芳基-(2H)-吡啶并嗪-3-酮。该过程由微波辐射促进,并使用 CombiPhos Pd6 混合催化剂体系或单一 Pd-SPhos 催化剂体系(Cao 等人,2008)。
药理学研究
- 抗惊厥特性:某些 3,6-二烷氧基-吡啶并嗪,与 6-(二烯丙基氨基)吡啶并嗪-3-醇相关,已显示出良好的抗惊厥特性。这些发现对药理学研究具有重要意义(Druey 等人,1954)。
血小板聚集抑制
- 潜在的血小板聚集抑制剂:已制备并测试了几种在吡啶并嗪核的 5 位具有氨基的 3(2H)-吡啶并嗪酮,类似于 6-(二烯丙基氨基)吡啶并嗪-3-醇,作为潜在的血小板聚集抑制剂(Estevez 等人,1998)。
化学酶促合成
- 吡咯的可持续生产:已开发出利用单胺氧化酶(MAO-N 和 6-HDNO)的化学酶促级联过程,用于吡咯的可持续生产。该过程涉及将 3-吡咯啉转化为吡咯,展示了二烯丙胺的创新用途(Scalacci 等人,2017)。
缓蚀
- 对低碳钢腐蚀的抑制作用:包括与 6-(二烯丙基氨基)吡啶并嗪-3-醇相关的吡啶并嗪衍生物已显示出对酸性环境中低碳钢腐蚀的显着抑制作用。这突出了它们在材料科学中的潜在应用(Mashuga 等人,2017)。
除草剂活性
- 抑制植物光合作用:一些吡啶并嗪酮化合物,其结构类似于 6-(二烯丙基氨基)吡啶并嗪-3-醇,已显示出抑制植物中的希尔反应和光合作用,表明具有潜在的除草剂特性(Hilton 等人,1969)。
抗癌潜力
- 抑制癌细胞生长:新型肼基嘧啶-5-腈衍生物,在结构上与 6-(二烯丙基氨基)吡啶并嗪-3-醇相关,已显示出针对多种人癌细胞系的体外抗癌活性(Cocco 等人,2006)。
作用机制
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets, depending on their specific structures . These targets can include various enzymes, receptors, and other proteins involved in cellular processes .
Mode of action
The interaction of pyridazinone derivatives with their targets can result in a variety of effects, such as inhibition or activation of the target’s function . The specific mode of action would depend on the structure of the particular pyridazinone derivative and its target .
Biochemical pathways
Pyridazinone derivatives can affect numerous biochemical pathways, again depending on their specific structures and targets . These pathways can involve processes such as signal transduction, metabolism, cell proliferation, and others .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyridazinone derivatives can vary widely, depending on factors such as their specific structures and the route of administration . These properties can significantly impact the bioavailability of the compounds .
Result of action
The molecular and cellular effects of pyridazinone derivatives can include changes in cellular signaling, alterations in metabolic processes, inhibition of cell proliferation, and others . The specific effects would depend on the particular compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives . These factors can affect the compounds’ interactions with their targets, their ADME properties, and their overall effects .
生化分析
Biochemical Properties
6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 6-(Diallylamino)pyridazin-3-ol can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of 6-(Diallylamino)pyridazin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as p53 and NF-κB, 6-(Diallylamino)pyridazin-3-ol can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 6-(Diallylamino)pyridazin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding . This binding can inhibit the replication and transcription processes, leading to reduced gene expression and cell proliferation . Additionally, 6-(Diallylamino)pyridazin-3-ol can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Diallylamino)pyridazin-3-ol have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-(Diallylamino)pyridazin-3-ol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins . These changes can alter the cellular effects of the compound over time, potentially reducing its efficacy in long-term treatments .
Dosage Effects in Animal Models
The effects of 6-(Diallylamino)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 6-(Diallylamino)pyridazin-3-ol can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
6-(Diallylamino)pyridazin-3-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage . Additionally, 6-(Diallylamino)pyridazin-3-ol can influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase .
Transport and Distribution
The transport and distribution of 6-(Diallylamino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins, such as albumin, for distribution throughout the body . This binding can affect the localization and accumulation of 6-(Diallylamino)pyridazin-3-ol in specific tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
6-(Diallylamino)pyridazin-3-ol is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The subcellular localization of 6-(Diallylamino)pyridazin-3-ol can affect its activity and function, as it can interact with different biomolecules in distinct cellular compartments .
属性
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSFTMQQKCIMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



